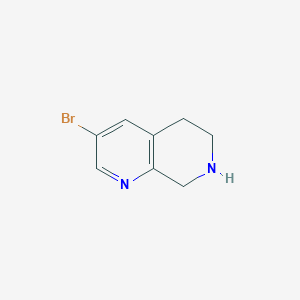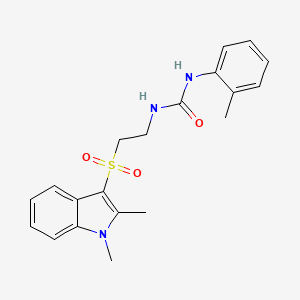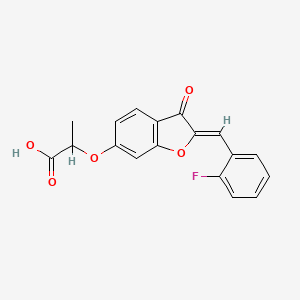
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a pyridine ring via a carboxamide group . The bromine atom and the methyl group are likely to be attached to the triazole and pyridine rings, respectively .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is involved in various synthetic and characterization studies, contributing to the field of organic chemistry and materials science. For instance, the synthesis and spectroscopic characterization of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been documented. These processes involve complex reactions, including N1-arylation and reactions with thionyl chloride and diethylamine, showcasing the compound's role in developing new chemical entities with potential applications in various fields including crystallography and material science (Anuradha et al., 2014).
Biological Evaluation
The compound and its derivatives have been evaluated for potential biological activities. Novel series of derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, highlighting the compound's significance in medicinal chemistry research (Rahmouni et al., 2016). Such studies are essential for discovering new therapeutic agents and understanding the chemical basis of their activities.
Antimicrobial Activities
Research has also focused on synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. This indicates the compound's utility in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Bayrak et al., 2009).
Extraction and Ion Exchange
Furthermore, the compound's derivatives, such as 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds, have been explored for their efficiency in extracting Am(III) from acidic solutions, demonstrating potential applications in nuclear waste management and environmental remediation (Kolarik et al., 1999).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a 1,2,3-triazole nucleus, like the one in this compound, are known to interact with various biological targets . They have been reported to inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor , which play crucial roles in disease progression.
Mode of Action
It is known that 1,2,3-triazoles exert their effects by inhibiting key enzymes and receptors . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.
Pharmacokinetics
Its molecular weight, as reported, is approximately 189998 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given its potential targets and the known effects of 1,2,3-triazole compounds, it may exert anticancer activity by inhibiting key enzymes and receptors involved in cell proliferation and survival .
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKGLSUMWJXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)


![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)
![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)


![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)


